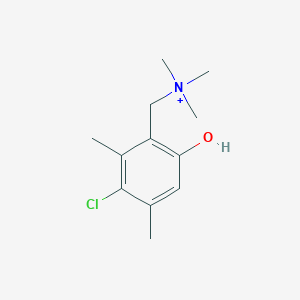
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a unique structure that includes a chlorinated phenyl ring and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)amine with trimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with a hydroxyl group would result in a dihydroxy compound.
科学研究应用
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins or cell membranes, potentially altering their function. The hydroxyl and chlorinated phenyl groups may also contribute to its activity by participating in hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
- (3-Chloro-4-hydroxy-2,6-dimethylphenyl)-N,N,N-trimethylmethanaminium
- (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
63616-12-6 |
|---|---|
分子式 |
C12H19ClNO+ |
分子量 |
228.74 g/mol |
IUPAC 名称 |
(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H18ClNO/c1-8-6-11(15)10(7-14(3,4)5)9(2)12(8)13/h6H,7H2,1-5H3/p+1 |
InChI 键 |
GZJIISKKFKDJDY-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)C)C[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
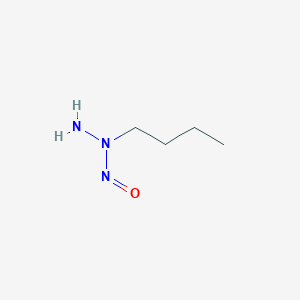
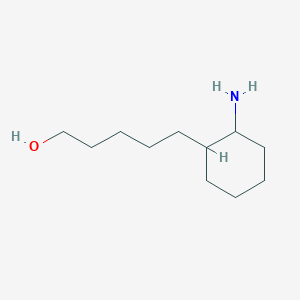
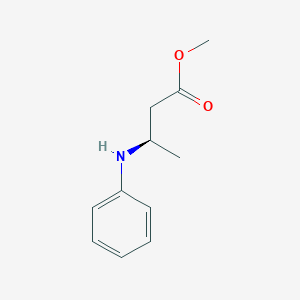
methanone](/img/structure/B14514008.png)
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
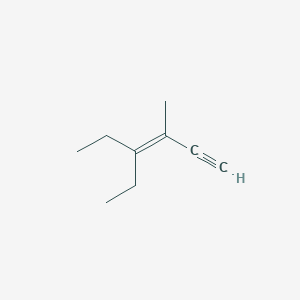
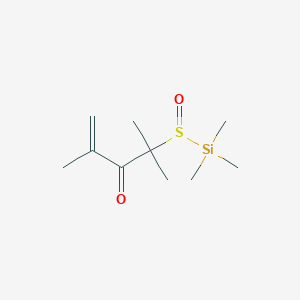
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
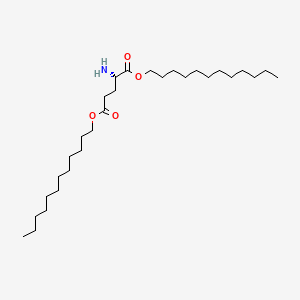
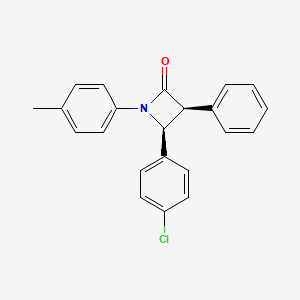
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
